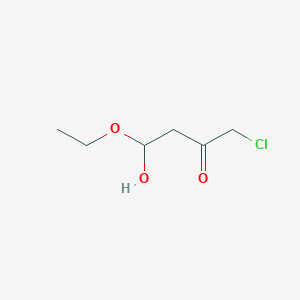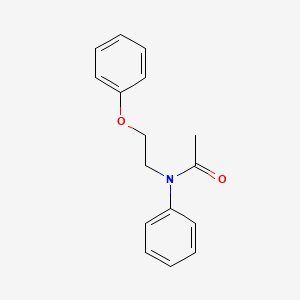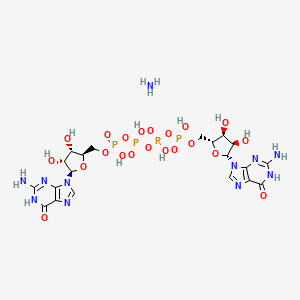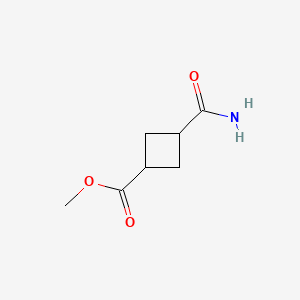
cis-Methyl 3-carbamoylcyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Methyl 3-carbamoylcyclobutanecarboxylate: is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclobutanecarboxylate, featuring a carbamoyl group and a methyl ester group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 3-carbamoylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methyl 3-oxocyclobutanecarboxylate with an amine source to introduce the carbamoyl group. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: cis-Methyl 3-carbamoylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
cis-Methyl 3-carbamoylcyclobutanecarboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Methyl 3-carbamoylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
cis-Methyl 3-hydroxycyclobutanecarboxylate: Similar in structure but with a hydroxyl group instead of a carbamoyl group.
cis-Methyl 3-aminocyclobutanecarboxylate: Features an amino group in place of the carbamoyl group.
cis-Methyl 3-methylcyclobutanecarboxylate: Contains an additional methyl group on the cyclobutane ring.
Uniqueness: cis-Methyl 3-carbamoylcyclobutanecarboxylate is unique due to the presence of both a carbamoyl group and a methyl ester group in a cis configuration. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 3-carbamoylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H2,8,9) |
InChI Key |
SZOWPOIKZHLOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
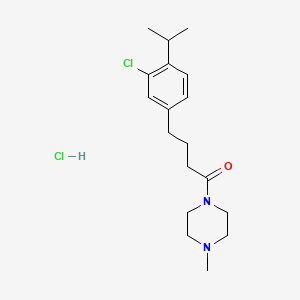
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
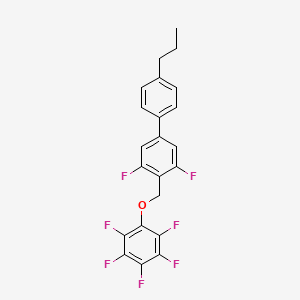
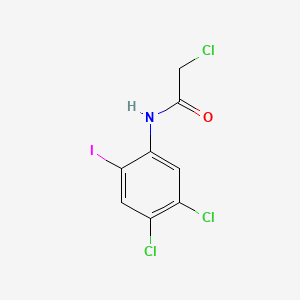
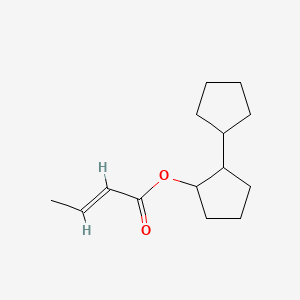
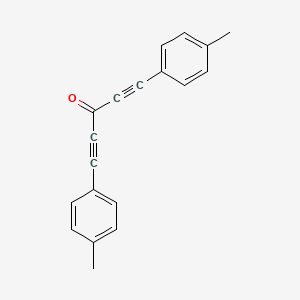
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
